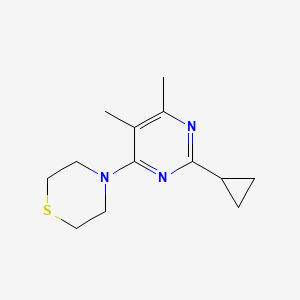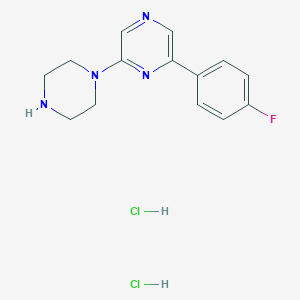
4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)thiomorpholine” is a chemical compound with the molecular formula C13H19N3S . It’s a pyrimidine derivative, which is a class of compounds that have been extensively studied for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a thiomorpholine group . The exact 3D structure is not provided in the searched resources.Aplicaciones Científicas De Investigación
CPTM has been found to have a variety of potential applications in scientific research. It has been used as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been used as an inhibitor of the nuclear factor kappa B (NF-kB) pathway and as an agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ). Furthermore, CPTM has been found to have anti-inflammatory, anti-bacterial, anti-viral, and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of CPTM is not fully understood. However, it is known that CPTM binds to and inhibits the activity of several enzymes, including COX-2 and iNOS. Additionally, CPTM has been found to bind to and activate the PPAR-γ receptor, which is involved in the regulation of gene expression. Furthermore, CPTM has been found to inhibit the NF-kB pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
CPTM has been found to have a variety of biochemical and physiological effects. In animal models, CPTM has been found to reduce inflammation, modulate the immune response, and inhibit the growth of tumors. Additionally, CPTM has been found to have anti-bacterial and anti-viral activity. Moreover, CPTM has been found to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPTM has several advantages for lab experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. Additionally, CPTM has a wide range of potential applications and can be used in a variety of biological systems. However, CPTM also has several limitations. It is not water soluble and can be toxic at high concentrations. Furthermore, CPTM is not approved for use in humans and should not be used in clinical trials.
Direcciones Futuras
There are several potential future directions for CPTM research. One possibility is to further investigate the mechanism of action of CPTM and its effects on various biological systems. Additionally, further research could be done to explore the potential therapeutic applications of CPTM, such as its use as an anti-inflammatory, anti-bacterial, or anti-viral agent. Furthermore, research could be done to explore the potential synergistic effects of CPTM with other compounds. Finally, further research could be done to explore the potential toxicity of CPTM and its effects on various organs and tissues.
Métodos De Síntesis
CPTM can be synthesized using a variety of methods. The most common method involves the reaction of 2-cyclopropyl-5,6-dimethylpyrimidine with thiomorpholine in the presence of a base, such as sodium hydroxide. This reaction yields CPTM as a white solid. Other methods that have been used to synthesize CPTM include the reaction of 2-cyclopropyl-5,6-dimethylpyrimidine with thiomorpholine in the presence of a catalyst, such as palladium chloride, and the reaction of 2-cyclopropyl-5,6-dimethylpyrimidine with thiomorpholine in the presence of a base and a catalyst.
Propiedades
IUPAC Name |
4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-9-10(2)14-12(11-3-4-11)15-13(9)16-5-7-17-8-6-16/h11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXBFWXLGFFZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCSCC2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6456716.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine](/img/structure/B6456717.png)
![3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6456719.png)
![4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6456721.png)
![2-cyclopropyl-4,5-dimethyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6456723.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456736.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine](/img/structure/B6456750.png)
![2-cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6456761.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6456768.png)
![5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6456774.png)

![3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6456784.png)
![3-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456795.png)
![1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456802.png)
